N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-5-3-4-6-11(10)20-8-13(18)17-12-7-14(19-2)16-9-15-12/h3-7,9H,8H2,1-2H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHRSVAZHQXEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Acid Chloride Formation :
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2-(2-Methylphenoxy)acetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C.
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The reaction typically completes within 2 hours, yielding 2-(2-methylphenoxy)acetyl chloride.
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Amide Coupling :
Example Protocol
| Parameter | Value | Source |
|---|---|---|
| Yield | 87–95% | |
| Solvent | Ethyl acetate/DCM | |
| Base | Triethylamine | |
| Temperature | 0°C → room temperature |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining high yields. This method is particularly effective for thermally sensitive intermediates.
Key Steps
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Reagent Mixing :
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2-(2-Methylphenoxy)acetyl chloride and 6-methoxypyrimidin-4-amine are combined with catalytic DMAP (4-dimethylaminopyridine) and Et₃N in DCM.
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Microwave Conditions :
Advantages
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Time Efficiency : 10 minutes vs. 2–4 hours for classical methods.
Solid-Phase Synthesis with Deprotection
Patent WO2021255071A1 highlights deprotection strategies for nitrogen-containing heterocycles, which can be adapted for 6-methoxypyrimidin-4-amine derivatives.
Protocol Overview
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Protection of Amine :
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The 4-amino group of 6-methoxypyrimidine is protected with a tert-butoxycarbonyl (Boc) group.
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Coupling :
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2-(2-Methylphenoxy)acetic acid is activated using HATU and coupled to the protected amine.
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Deprotection :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Protection | Boc₂O, DMAP, DCM | 92% | |
| Coupling | HATU, DIPEA, DMF | 85% | |
| Deprotection | TFA/DCM (1:1), 1 hour | 90% |
Copper-Catalyzed Oxidative Coupling
EP1567498B1 describes copper-mediated reactions for constructing heterocyclic amides, which could be adapted for this target compound.
Methodology
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Imine Formation :
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6-Methoxypyrimidin-4-amine is condensed with 2-(2-methylphenoxy)acetaldehyde to form an imine intermediate.
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Oxidative Cyclization :
Conditions
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Solvent: Ethanol/water (1:1)
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Temperature: 75°C, 2 hours
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Acyl Chloride | 95% | 4 hours | High | Moderate |
| Microwave | 88% | 10 minutes | Medium | High |
| Solid-Phase | 85% | 6 hours | Low | Low |
| Copper-Catalyzed | 88% | 2 hours | Medium | Moderate |
Key Findings
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Classical Acyl Chloride methods offer the highest yields and scalability, making them ideal for industrial applications.
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Microwave-Assisted synthesis is optimal for rapid small-scale production.
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Copper-Catalyzed routes provide moderate efficiency but require stringent oxygen control.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially converting the acetamide to an amine.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetic acid, while reduction could produce N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)ethylamine.
Scientific Research Applications
Chemical Research Applications
Building Block in Synthesis
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for creating more complex molecules.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts the compound into corresponding oxides under specific conditions. | N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetic acid |
| Reduction | Modifies functional groups to produce derivatives such as amines. | N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)ethylamine |
| Substitution | Allows replacement of methoxy or phenoxy groups with other functional groups. | Various substituted derivatives |
Biological Applications
Biochemical Probes and Inhibitors
Research has indicated that this compound may act as a biochemical probe or inhibitor in enzymatic studies. Its potential interactions with specific enzymes and receptors are being explored to understand its biological effects.
Case Study: Enzymatic Interaction
A study investigated the compound's ability to inhibit certain enzymes involved in inflammatory pathways. The results showed significant inhibition rates, suggesting its potential as a therapeutic agent for inflammatory diseases .
Medical Applications
Therapeutic Potential
Ongoing research is examining the therapeutic applications of this compound, particularly in treating conditions such as cancer and osteoporosis.
Table 2: Therapeutic Investigations
Industrial Applications
Development of Novel Materials
In the industrial sector, this compound is utilized in the synthesis of agrochemicals and pharmaceuticals. Its role as an intermediate in these processes enhances the development of new materials with improved efficacy.
Mechanism of Action
The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxypyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide
- N-(6-methoxypyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide
- N-(6-methoxypyrimidin-4-yl)-2-(2-bromophenoxy)acetamide
Uniqueness
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group at the 6-position of the pyrimidine ring and the 2-methylphenoxy moiety distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a methoxy group and an acetamide moiety linked to a 2-methylphenoxy group. This unique structure influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of various biochemical pathways, impacting cellular functions significantly.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which play crucial roles in tissue remodeling and inflammation.
- Signal Transduction Modulation : It may interfere with signaling pathways, such as the MAPK pathway, which is involved in cell proliferation and differentiation .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has demonstrated significant antibacterial effects against various strains, comparable to standard antibiotics.
Table 1: Antibacterial Activity Comparison
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Standard (Levofloxacin) | E. coli | 16 µg/mL |
| This compound | S. aureus | 64 µg/mL |
| Standard (Levofloxacin) | S. aureus | 32 µg/mL |
Anti-inflammatory Potential
In vitro studies have shown that this compound can attenuate the expression of inflammatory markers in chondrocytes, suggesting potential applications in treating osteoarthritis .
Case Study:
In a study involving cytokine-stimulated chondrosarcoma cells, this compound reduced the expression of MMP13 mRNA in a dose-dependent manner without significant cytotoxicity, indicating its therapeutic potential in joint diseases .
Comparative Analysis with Similar Compounds
This compound can be compared to other derivatives such as N-(6-methoxypyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide. The presence of the methyl group in the phenoxy moiety enhances its biological activity by improving solubility and interaction with biological targets.
Table 2: Comparison of Biological Activities
| Compound | Antibacterial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| N-(6-methoxypyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-methoxypyrimidin-4-yl)-2-(2-methylphenoxy)acetamide, and how can purity be validated?
- Methodology : Synthesis typically involves coupling 6-methoxypyrimidin-4-amine with 2-(2-methylphenoxy)acetic acid derivatives under peptide coupling conditions (e.g., using EDCI or HOBt). Reaction optimization includes controlling temperature (60–80°C), solvent selection (DMF or dichloromethane), and stoichiometric ratios to maximize yield .
- Characterization : Validate purity via HPLC (>95%) and structural integrity via NMR (e.g., ¹H/¹³C NMR for methoxy and acetamide protons) and high-resolution mass spectrometry (HRMS) .
Q. How can spectroscopic techniques resolve ambiguities in the compound’s structural confirmation?
- Approach : Use 2D NMR (COSY, HSQC) to assign overlapping signals in aromatic regions. For example, NOESY can confirm spatial proximity between the pyrimidinyl methoxy group and adjacent substituents. IR spectroscopy verifies carbonyl (C=O) and amide (N–H) functional groups .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
- Data : Solubility varies with solvent polarity; DMSO or DMF is recommended for stock solutions. Stability studies (pH 7.4, 37°C) show <10% degradation over 24 hours, assessed via LC-MS. Light-sensitive storage (-20°C, amber vials) is advised .
Advanced Research Questions
Q. How do structural modifications influence its biological activity, and what SAR trends are observed?
- SAR Analysis : Replace the 2-methylphenoxy group with bulkier substituents (e.g., 2-ethylphenyl) to assess steric effects on receptor binding. Methoxy-to-ethoxy substitution on pyrimidine alters metabolic stability, as shown in analogs with improved CYP450 resistance .
- Method : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs, followed by in vitro assays (IC50 determination) .
Q. What experimental strategies address contradictory data in biological activity assays?
- Troubleshooting : If cell-based assays show inconsistent inhibition, validate target engagement via SPR (surface plasmon resonance) or thermal shift assays. For conflicting cytotoxicity data, confirm purity (>99%) and rule out off-target effects using CRISPR knockouts or isoform-specific inhibitors .
Q. How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?
- Process Chemistry : Implement flow chemistry for controlled mixing of intermediates, reducing side reactions (e.g., hydrolysis of the acetamide group). Use in-line FTIR to monitor reaction progression and adjust reagent addition rates dynamically .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution or oxidation reactions?
- Reactivity Profile : The pyrimidinyl methoxy group undergoes demethylation under strong acidic conditions (e.g., HBr/HOAc), forming a phenol derivative. Oxidation with KMnO4 cleaves the phenoxy ether, confirmed via GC-MS analysis of degradation products .
Methodological Considerations
- Data Contradictions : Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from solvent purity or catalyst batches. Replicate synthesis under inert atmospheres (N2/Ar) to control moisture-sensitive steps .
- Advanced Analytics : Use X-ray crystallography to resolve stereochemical uncertainties in crystalline derivatives, providing definitive proof of regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
